molecular formula C14H14ClNO2S B4236306 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide

Cat. No. B4236306
M. Wt: 295.8 g/mol
InChI Key: QUYLPFJXHJXZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide, also known as Cl-IB-MECA, is a selective agonist of adenosine A3 receptors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide selectively binds to adenosine A3 receptors, which are found in various tissues and organs, including the brain, heart, and immune system. Activation of these receptors by 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide leads to the inhibition of adenylate cyclase and subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This signaling pathway ultimately leads to the activation of various downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. In addition, 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In the immune system, 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide has been shown to decrease the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In the brain, 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its selectivity for adenosine A3 receptors, which allows for specific targeting of these receptors without affecting other adenosine receptor subtypes. However, one limitation of using 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the investigation of 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide in combination with other therapies for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanisms underlying the therapeutic effects of 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide in various diseases.

Scientific Research Applications

1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide has been extensively studied for its therapeutic potential in various diseases. In cancer research, 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been investigated for its anti-inflammatory properties in diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide has shown promising results in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-5-4-7-13(9-11)16-19(17,18)10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYLPFJXHJXZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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